6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
描述
属性
IUPAC Name |
6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGMNQLJNRRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazolyl Group: The oxadiazolyl group can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization.
Attachment of the Methylphenyl Group: The final step involves the coupling of the oxadiazolyl intermediate with a methylphenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety exhibits both nucleophilic and electrophilic properties, enabling diverse functionalization (Fig. 1):
Key reactions:
-
Nucleophilic substitution at C5 : Reacts with thiols/amines in basic media to form thioether or amine derivatives .
-
Electrophilic aromatic substitution : Bromination occurs at the oxadiazole's C4 under mild conditions (Br₂/FeCl₃, 25°C) .
-
Ring-opening hydrolysis : Acidic conditions (H₂SO₄/H₂O, reflux) cleave the oxadiazole to yield amidoxime intermediates .
Table 1: Oxadiazole-specific reaction conditions
Coumarin Core Modifications
The chromen-2-one system undergoes regioselective reactions at positions 6 (Cl) and 7 (activated C-H):
Key pathways:
-
Nucleophilic displacement of Cl :
-
Electrophilic substitution :
Table 2: Coumarin ring functionalization
Tandem Reactions Involving Multiple Moieties
The compound participates in multi-site reactions under controlled conditions:
Example 1: Sequential oxadiazole alkylation/coumarin oxidation
Example 2: One-pot Cl displacement/oxadiazole cyclization
-
Cl replaced by NHNH₂ (hydrazine hydrate, EtOH, reflux)
-
CS₂/KOH-mediated cyclization (EtOH, 12h)
→ Product : Bis-oxadiazole fused coumarin (83% yield)
Catalytic Transformations
Palladium-mediated reactions enable selective modifications:
Table 3: Catalytic cross-coupling reactions
| Catalyst System | Substrate | Product | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl iodides | 6-(Hetero)aryl derivatives | 120 | |
| Pd/C + CuI | Terminal alkynes | 6-Alkynylchromenones | 95 |
Stability Under Physiological Conditions
Critical for pharmacological applications:
科学研究应用
6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
Structural Analogues with Oxadiazole Substituents
3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Chromone (Compound 11, [16])
- Structure : Coumarin analog with a phenyl-substituted oxadiazole at position 3.
- Key Differences :
- The target compound has a 2-methylphenyl group, while this analog has a phenyl group. The methyl substituent enhances lipophilicity and may alter steric interactions in biological targets.
- Synthesis : Synthesized via Cu-catalyzed oxidative cyclization (40% yield), contrasting with the target compound’s likely multi-step synthesis involving amide/nitrile precursors .
- Physicochemical Properties :
- Higher lipophilicity (ClogP) expected for the methyl-substituted target compound due to the hydrophobic methyl group.
3-(2-Aminooxazol-5-yl)-2H-Chromen-2-One Derivatives ()
- Structure: Coumarin linked to an oxazole ring with amino and methoxybenzylideneamino substituents.
- Key Differences :
- Spectral Data :
Analogues with Alternative Heterocycles
5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-One ()
- Structure : Benzodiazepine core with chlorophenyl and nitro groups.
- Key Differences :
6-Bromo-3-{2-[2-(Diphenylmethylene)-Hydrazinyl]-1,3-Thiazol-5-yl}-2H-Chromen-2-One ()
- Structure : Brominated coumarin with a thiazole-hydrazinyl group.
- Key Differences :
Crystallographic and Computational Insights
- Crystallography : Tools like SHELXL () and Mercury () enable comparison of packing patterns. The target’s methyl group may induce distinct hydrogen-bonding motifs (e.g., C–H···O vs. classical O–H···N bonds in polar analogs) .
- Computational Properties: PSA: Estimated ~60 Ų (similar to ’s pyrazolopyrimidinone), suggesting moderate membrane permeability. LogP: Predicted ~3.5 (higher than oxazole derivatives due to methyl group) .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the chromenone core via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Chlorination at position 6 using Cl₂ or SOCl₂ in anhydrous solvents .
- Step 3 : Oxadiazole ring formation via cyclization of a nitrile intermediate with hydroxylamine, followed by coupling with 2-methylphenyl groups using POCl₃ or DCC-mediated reactions .
- Optimization : Yields improve with controlled temperature (80–120°C), inert atmospheres, and purification via column chromatography (hexane/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
- X-Ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement . Mercury CSD aids in packing analysis .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding interactions with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or MOE to simulate binding to enzymes (e.g., kinases) or receptors. Prioritize targets based on pharmacophore similarity to known oxadiazole/chromenone inhibitors .
- Molecular Dynamics (MD) : Run 50–100 ns simulations (GROMACS/AMBER) to assess binding stability via RMSD (<2 Å), RMSF (flexibility analysis), and radius of gyration (compactness) .
- ADMET Prediction : SwissADME predicts drug-likeness (Lipinski’s rules), while ProTox-II evaluates toxicity (e.g., hepatotoxicity) .
Q. How can structural contradictions between experimental and computational data be resolved?
- Answer :
- Case Example : Discrepancies in oxadiazole ring planarity (X-ray vs. DFT-optimized structures) may arise from crystal packing forces. Use QM/MM hybrid methods (e.g., Gaussian + SHELXL) to model environmental effects .
- Validation : Compare Hirshfeld surfaces (Mercury CSD) with DFT-calculated electrostatic potentials to identify non-covalent interactions (e.g., π-stacking with 2-methylphenyl groups) .
Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic use?
- Answer :
- Solubility Enhancement : Introduce polar substituents (e.g., -OH, -NH₂) at the chromenone C-7 position .
- Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., oxadiazole → triazole) .
- Permeability : LogP optimization (2–3) via prodrug design (e.g., acetylated derivatives) .
Methodological Considerations
Q. How to design a SAR study for derivatives of this compound?
- Answer :
- Variation Points : Modify (a) chromenone substituents (Cl, OMe), (b) oxadiazole-linked aryl groups, and (c) heterocyclic cores (e.g., pyridine vs. triazole) .
- Assay Design : Test derivatives in parallel against a panel of targets (e.g., 5 cancer cell lines, 3 enzymes) to identify selectivity trends .
Q. What crystallographic tools are critical for resolving hydrogen-bonding networks?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
